molecular formula C7H3BrF3N3 B11855010 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11855010
M. Wt: 266.02 g/mol
InChI Key: WBOXXZVLICSCIO-UHFFFAOYSA-N
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Description

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H3BrF3N3. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically occurs at 140°C and completes within 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential for scalable and efficient production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Condensation reactions: It can form larger molecules through condensation with other compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative of the compound.

Mechanism of Action

The mechanism of action of 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyridine

Uniqueness

6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H

InChI Key

WBOXXZVLICSCIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)C(F)(F)F

Origin of Product

United States

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